molecular formula C21H32N2O2 B11444812 N~2~-(cyclohexylcarbonyl)-N-(3-ethylphenyl)leucinamide

N~2~-(cyclohexylcarbonyl)-N-(3-ethylphenyl)leucinamide

Cat. No.: B11444812
M. Wt: 344.5 g/mol
InChI Key: BGIJKXNPYKVRMD-UHFFFAOYSA-N
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Description

N~2~-(cyclohexylcarbonyl)-N-(3-ethylphenyl)leucinamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexylcarbonyl group, an ethylphenyl group, and a leucinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(cyclohexylcarbonyl)-N-(3-ethylphenyl)leucinamide typically involves the following steps:

    Formation of the cyclohexylcarbonyl intermediate: This can be achieved by reacting cyclohexanone with a suitable reagent such as oxalyl chloride to form cyclohexylcarbonyl chloride.

    Preparation of the 3-ethylphenyl intermediate: This involves the alkylation of phenylamine with ethyl bromide to form 3-ethylphenylamine.

    Coupling reaction: The final step involves the coupling of the cyclohexylcarbonyl chloride with 3-ethylphenylamine and leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N2-(cyclohexylcarbonyl)-N-(3-ethylphenyl)leucinamide.

Industrial Production Methods

Industrial production of N2-(cyclohexylcarbonyl)-N-(3-ethylphenyl)leucinamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~2~-(cyclohexylcarbonyl)-N-(3-ethylphenyl)leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amide group.

Scientific Research Applications

N~2~-(cyclohexylcarbonyl)-N-(3-ethylphenyl)leucinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(cyclohexylcarbonyl)-N-(3-ethylphenyl)leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(cyclohexylcarbonyl)-N-(3-methylphenyl)leucinamide
  • N~2~-(cyclohexylcarbonyl)-N-(4-ethylphenyl)leucinamide
  • N~2~-(cyclohexylcarbonyl)-N-(3-ethylphenyl)valinamide

Uniqueness

N~2~-(cyclohexylcarbonyl)-N-(3-ethylphenyl)leucinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[1-(3-ethylanilino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H32N2O2/c1-4-16-9-8-12-18(14-16)22-21(25)19(13-15(2)3)23-20(24)17-10-6-5-7-11-17/h8-9,12,14-15,17,19H,4-7,10-11,13H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

BGIJKXNPYKVRMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(CC(C)C)NC(=O)C2CCCCC2

Origin of Product

United States

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